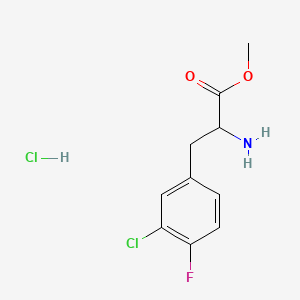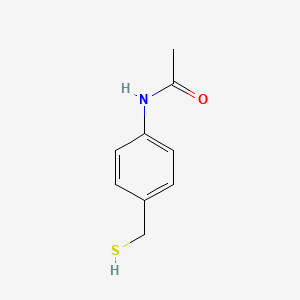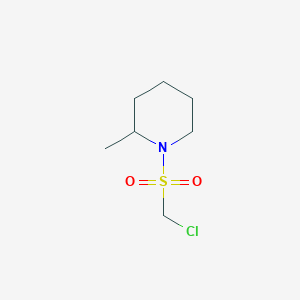
3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core structure with an ethynylphenyl group and an amino methyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental sustainability . These methods are designed to optimize yield and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinolin-2-ones: Known for their pharmaceutical applications and unique chemical properties.
Phenanthridin-6-ones: Another class of compounds with significant biological activities.
Uniqueness
3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethynylphenyl and amino methyl groups make it more versatile and potentially more potent in various applications compared to simpler quinoline derivatives .
Propiedades
Fórmula molecular |
C18H14N2O |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
3-[(3-ethynylanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H14N2O/c1-2-13-6-5-8-16(10-13)19-12-15-11-14-7-3-4-9-17(14)20-18(15)21/h1,3-11,19H,12H2,(H,20,21) |
Clave InChI |
GMQUIRARQGLGTG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NCC2=CC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)

![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)




![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)






